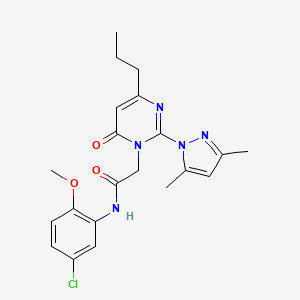

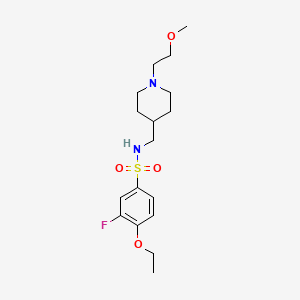

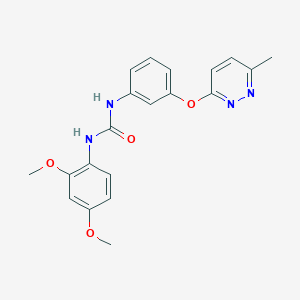

2-(2-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds in alcoholic sodium ethoxide . The structures of all synthesized compounds are thoroughly characterized using techniques such as proton nuclear magnetic resonance (1 H NMR), carbon-13 nuclear magnetic resonance (13 C NMR), and High Resolution Mass Spectrometer (HRMS) .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzo[b]thiophene ring substituted with a methoxybenzamido group and a methyl group. The density functional theory (DFT) study of similar compounds shows that they have a close HOMO–LUMO energy gap .Scientific Research Applications

Inhibition of Cell Adhesion Molecules

One significant application of similar benzo[b]thiophene derivatives is in the inhibition of cell adhesion molecules. These compounds have been identified to decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on the surface of the endothelium. A study highlighted the compound PD 144795, a sulfoxide analog of benzo[b]thiophene-2-carboxamide, for its oral activity in several models of inflammation, indicating potential anti-inflammatory applications (Boschelli et al., 1995).

Antimicrobial and Anti-Inflammatory Agents

Another research avenue explores the synthesis of novel heterocyclic compounds derived from similar structures, demonstrating significant anti-inflammatory and analgesic activities. These compounds have been tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity and potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Synthesis of Metabolites and Detection in Biological Samples

The synthesis and detection of metabolites of similar compounds in human urine highlight the pharmaceutical and biological importance of these chemicals. Research in this area focuses on the metabolic pathways and the potential therapeutic applications of these metabolites (Maurich et al., 1994).

Formation of Toxic Metabolites from Thiazoles

Studies have also investigated the metabolism of toxic thiazoles, including benzo[b]thiophenes, to understand the formation of toxic metabolites and their effects. This research contributes to the safety profiling and therapeutic index of pharmaceuticals containing such structures (Mizutani et al., 1994).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the activities observed in similar thiophene-2-carboxamide derivatives . Additionally, further studies could be conducted to optimize its synthesis and characterize its physical and chemical properties.

Mechanism of Action

Target of Action

The primary targets of the compound “2-(2-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” are currently unknown. This compound is a derivative of thiophene, which is known to have a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various targets, leading to a range of biological effects . .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of pathways, leading to effects such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Result of Action

Thiophene derivatives are known to have a variety of pharmacological properties

Properties

IUPAC Name |

2-[(2-methoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-10-7-8-14-12(9-10)15(16(19)21)18(24-14)20-17(22)11-5-3-4-6-13(11)23-2/h3-6,10H,7-9H2,1-2H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJHMTFTNVMCFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2425166.png)

![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)

![2-Fluoro-N-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2425178.png)

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)

![6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2425183.png)

![2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2425187.png)